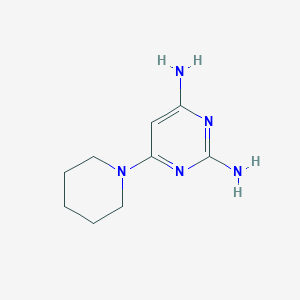

2,4-Diamino-6-piperidinopyrimidine

Description

Historical Context of Pyrimidine-Based Therapeutics

The history of pyrimidines is intertwined with the very discovery of the building blocks of life. In the late 19th and early 20th centuries, pyrimidines such as cytosine, uracil, and thymine (B56734) were identified as essential components of nucleic acids (DNA and RNA). researchgate.net This biological ubiquity hinted at their potential for therapeutic intervention.

Early in the 20th century, the first synthetic pyrimidine-based drug, Barbitone (also known as Veronal), was introduced as a sedative-hypnotic, heralding the start of the barbiturate (B1230296) class of drugs. researchgate.net The pyrimidine (B1678525) ring is also found in essential vitamins like thiamine (B1217682) (Vitamin B1) and riboflavin (B1680620) (Vitamin B2). gsconlinepress.comresearchgate.net

A pivotal moment in pyrimidine-based drug discovery occurred in 1948 when George Hitchings observed that 2,4-diaminopyrimidines could act as antagonists of folic acid. researchgate.net This discovery established that these compounds could inhibit the enzyme dihydrofolate reductase (DHFR) and opened the door for the development of a new class of drugs, including antifolates used in cancer and infectious disease treatment. researchgate.net Another significant milestone was the synthesis of 5-fluorouracil (B62378) in the 1950s, a pyrimidine analogue that remains a key chemotherapeutic agent. researchgate.net These historical developments underscore the long-standing and vital role of pyrimidines in medicine.

| Era | Discovery/Development | Significance |

|---|---|---|

| Late 1800s/Early 1900s | Identification of Uracil, Thymine, Cytosine | Established pyrimidines as fundamental components of nucleic acids. researchgate.net |

| 1903 | Introduction of Barbitone (Veronal) | First synthetic pyrimidine derivative used as a hypnotic-sedative drug. researchgate.net |

| 1948 | Discovery of 2,4-diaminopyrimidines as folic acid antagonists | Led to the development of dihydrofolate reductase (DHFR) inhibitors. researchgate.net |

| 1950s | Synthesis of 5-Fluorouracil | Became a widely used antimetabolite for cancer chemotherapy. researchgate.net |

Significance of Pyrimidine Scaffolds in Drug Discovery

The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry. bohrium.com This status is due to its remarkable synthetic versatility and its ability to interact with a multitude of biological targets through mechanisms like hydrogen bonding. researchgate.netnih.gov Because pyrimidines are endogenous components of the body, their derivatives can readily interact with enzymes and genetic material within cells. nih.gov

The structural diversity of pyrimidine derivatives has led to their widespread therapeutic applications. Compounds built on this scaffold have demonstrated a vast range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, antihypertensive, and antioxidant properties. nih.govmdpi.com The adaptability of the pyrimidine ring allows chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates, enhancing their efficacy and specificity. nih.gov Consequently, the number of FDA-approved drugs incorporating a pyrimidine motif continues to grow, targeting a wide spectrum of diseases. nih.gov

| Therapeutic Area | Examples of Activity | Reference |

|---|---|---|

| Oncology | Anticancer, Antineoplastic | mdpi.combenthamscience.com |

| Infectious Diseases | Antiviral, Antibacterial, Antifungal, Antimalarial | nih.govnih.gov |

| Inflammation | Anti-inflammatory, Analgesic | nih.govmdpi.com |

| Cardiovascular | Antihypertensive, Vasodilator | gsconlinepress.comnih.gov |

| Central Nervous System | Anticonvulsant, Antidepressant | bohrium.comnih.gov |

Overview of 2,4-Diaminopyrimidine (B92962) Core Structures in Bioactive Compounds

Within the broader family of pyrimidines, the 2,4-diaminopyrimidine core is a particularly significant pharmacophore. researchgate.net This structural motif is the basis for non-classical antifolates, such as the antibacterial drug Trimethoprim, which selectively inhibit bacterial dihydrofolate reductase (DHFR) over its human counterpart. nih.govnih.gov This selective inhibition is crucial for its therapeutic effect.

The versatility of the 2,4-diaminopyrimidine core extends far beyond DHFR inhibition. Researchers have successfully designed and synthesized derivatives that act as potent inhibitors of other critical enzymes. For instance, various 2,4-diaminopyrimidine derivatives have been developed as protein kinase inhibitors for cancer therapy and as caspase inhibitors to modulate inflammatory processes. benthamscience.comnih.govrsc.org Synthetic derivatives such as 2,4-Diamino-6-piperidinopyrimidine, an analogue of the hair growth stimulant and antihypertensive agent Minoxidil (B1677147), further illustrate the chemical diversity and therapeutic relevance of this core structure. chemicalbook.comscbt.com The ability to modify the substituents at the 5- and 6-positions of the ring allows for the creation of compounds with highly specific biological activities. mdpi.com

| Compound Type/Name | Primary Biological Target/Activity | Therapeutic Area |

|---|---|---|

| Trimethoprim | Dihydrofolate Reductase (DHFR) Inhibitor | Antibacterial. nih.gov |

| Pyrimethamine | Dihydrofolate Reductase (DHFR) Inhibitor | Antimalarial. wikipedia.org |

| This compound | Analogue of Minoxidil | Research chemical related to hair growth and hypertension. scbt.com |

| Designed Kinase Inhibitors | Protein Kinase Inhibition | Anticancer research. rsc.org |

| Designed Caspase Inhibitors | Caspase-1 Inhibition | Anti-inflammatory research. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

6-piperidin-1-ylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5/c10-7-6-8(13-9(11)12-7)14-4-2-1-3-5-14/h6H,1-5H2,(H4,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFIEHIRBSTAKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC(=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345669 | |

| Record name | 2,4-Diamino-6-piperidinopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24867-26-3 | |

| Record name | 2,4-Pyrimidinediamine, 6-(1-piperidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024867263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diamino-6-piperidinopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24867-26-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Diamino-6-piperidinopyrimidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAP23999WK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Derivatization of Pyrimidine Rings for Enhanced Biological Activity

Relationship to Minoxidil (B1677147) (2,4-Diamino-6-piperidinopyrimidine 3-oxide)

The chemical structures of this compound and Minoxidil are intrinsically linked, with the former being a direct precursor and analog of the latter.

This compound as a Minoxidil Analog (Desoxyminoxidil)

This compound is recognized as an analog of Minoxidil and is also referred to as Desoxyminoxidil. cymitquimica.com It is considered an impurity in the synthesis of Minoxidil. cymitquimica.com The structural similarity between the two compounds is central to understanding their biochemical relationship. cymitquimica.comnih.gov

Minoxidil as the Oxidized Form of this compound

Minoxidil is the N-oxide form of this compound, meaning it contains an additional oxygen atom attached to one of the nitrogen atoms in the pyrimidine ring. researchgate.netchemicalbook.comlookchem.comgoogle.comchemicalbook.com Specifically, Minoxidil's chemical name is this compound 3-oxide. researchgate.netchemicalbook.comlookchem.comgoogle.compatsnap.com The synthesis of Minoxidil can involve the oxidation of a 2,4-diamino-6-chloropyrimidine precursor, which is then reacted with piperidine (B6355638). chemicalbook.com

Pharmacological Actions and Mechanisms

The biological effects of this class of compounds are primarily mediated through their interaction with specific ion channels in the body.

Activation of ATP-Sensitive Potassium Channels (Kir6.2/SUR1)

The principal mechanism of action for Minoxidil, and by extension its related compounds, involves the opening of ATP-sensitive potassium (K-ATP) channels. lookchem.compatsnap.com These channels are complex structures composed of pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and regulatory sulfonylurea receptor (SUR) subunits. nih.govnih.govnih.gov Minoxidil sulfate (B86663), the active metabolite, selectively activates the Kir6.2/SUR2 channel. nih.gov This activation leads to an increase in potassium ion efflux from the cell. karger.comnih.gov

Role of Minoxidil Sulfate as the Active Metabolite

For Minoxidil to exert its pharmacological effects, it must be converted into its active form, Minoxidil sulfate. lookchem.compatsnap.comtargetmol.comnih.govwikipedia.orgcaldic.com This bioactivation is carried out by the enzyme sulfotransferase, which is found in various tissues, including the liver and hair follicles. chemicalbook.comwikipedia.orgcaldic.comguidechem.com Studies have shown that Minoxidil sulfate is significantly more potent than Minoxidil itself in eliciting biological responses. nih.gov The sulfation process is a critical step, and inhibiting it prevents the pharmacological activity of Minoxidil. nih.govcaldic.com

Hyperpolarization and Smooth Muscle Relaxation in Vasodilation

The opening of K-ATP channels by Minoxidil sulfate leads to an outflow of potassium ions from smooth muscle cells. patsnap.comkarger.comnih.gov This efflux of positive charge causes the cell membrane to become more negative, a state known as hyperpolarization. patsnap.comkarger.comnih.gov Hyperpolarization closes voltage-gated calcium channels, reducing the influx of calcium ions into the cell. patsnap.comkarger.comnih.gov Since calcium is essential for muscle contraction, this decrease in intracellular calcium leads to the relaxation of vascular smooth muscle. patsnap.comkarger.com The resulting widening of blood vessels, or vasodilation, is the primary mechanism behind Minoxidil's antihypertensive effects. patsnap.comkarger.comyoutube.com

Modulation of Intracellular Signaling Pathways in Hair Follicle Cells

The influence of this compound on the intricate signaling pathways within hair follicle cells is a key aspect of its biological activity.

Research indicates that the activation of the Extracellular Signal-Regulated Kinase (ERK) and Akt signaling pathways is crucial for the proliferation and survival of dermal papilla cells (DPCs), which play a vital role in hair follicle development and growth. biomolther.orgnih.gov The ERK pathway, a part of the mitogen-activated protein kinase (MAPK) signaling cascade, is involved in cell proliferation, differentiation, and survival. biomolther.org Studies have shown that activation of the PI3K/Akt signaling pathway is essential for de novo hair follicle regeneration. nih.gov This pathway is also implicated in the activation of β-catenin, a key regulator of hair growth. nih.govresearchgate.net The activation of Akt can lead to the phosphorylation and subsequent nuclear translocation of β-catenin, which in turn promotes the expression of genes associated with hair growth. researchgate.netjmb.or.kr

The survival of dermal papilla cells is critical for maintaining a healthy hair growth cycle. The ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax is a key determinant of cell fate. An increase in the Bcl-2/Bax ratio is associated with enhanced cell survival and inhibition of apoptosis. While direct studies on this compound's effect on the Bcl-2/Bax ratio in DPCs are specific, the general importance of preventing apoptosis in these cells is well-established for promoting hair growth. nih.gov

The hair growth cycle consists of three main phases: anagen (growth), catagen (transition), and telogen (resting). almondhair.comnih.govhealthline.comphilipkingsley.com The duration of the anagen phase determines the length of the hair, while the telogen phase is a resting period before the hair is shed. nih.govverywellhealth.com Research suggests that this compound can prolong the anagen phase and shorten the telogen phase. nih.gov This modulation of the hair cycle leads to an increase in the number of actively growing hair follicles and a reduction in hair shedding. nih.gov

Table 1: The Hair Growth Cycle

| Phase | Description | Duration |

| Anagen | The active growth phase where hair follicle cells divide rapidly, and the hair shaft is produced. nih.govphilipkingsley.com | Can last from 2 to 8 years for scalp hair. healthline.comverywellhealth.com |

| Catagen | A short transitional phase where hair growth stops, and the hair follicle shrinks. healthline.comphilipkingsley.com | Lasts for about 2 weeks. healthline.com |

| Telogen | The resting phase where the hair follicle is dormant. nih.govphilipkingsley.com | Lasts for approximately 3 months. philipkingsley.com |

| Exogen | The shedding phase where the old hair falls out to make way for a new hair. healthline.comphilipkingsley.com | A normal loss of 50-100 hairs per day occurs in this phase. healthline.com |

Modulation of Nitric Oxide Levels

Nitric oxide (NO) is a signaling molecule with diverse physiological roles, including vasodilation and cell proliferation. nih.gov In the context of hair growth, NO is believed to play a role in promoting angiogenesis (the formation of new blood vessels) around the hair follicle, which can enhance the delivery of nutrients and oxygen. nih.gov Some studies suggest that certain compounds can modulate NO levels, potentially contributing to their hair growth-stimulating effects. nih.gov Increased levels of NO have been associated with a proinflammatory environment which can be a factor in hair loss. nih.gov

Potential Therapeutic Applications and Research Areas

The unique biological activities of this compound have spurred significant research into its potential therapeutic applications, primarily centered on hair growth.

Extensive research has focused on the potential of this compound and its derivatives, such as Minoxidil (this compound 3-oxide), to stimulate hair growth. researchgate.netquestjournals.orgaksci.com Studies have investigated its efficacy in promoting hair regrowth in various forms of alopecia. questjournals.orgpharmacompass.com The compound is thought to work by promoting the survival of hair follicle cells, prolonging the anagen phase of the hair cycle, and potentially increasing blood flow to the follicles. researchgate.netnih.gov Research continues to explore the precise mechanisms of action and to identify new and more effective applications for this class of compounds in the field of hair restoration. nih.govgoogle.com

Table 2: Investigated Effects of this compound on Hair Growth

| Research Finding | Investigated Mechanism | Reference |

| Promotes hair regrowth | Prolongs anagen phase, shortens telogen phase | nih.gov |

| Stimulates hair follicle cells | Activates ERK and Akt signaling pathways | biomolther.orgnih.gov |

| Potential for alopecia treatment | Used in various forms of hair loss | questjournals.orgpharmacompass.com |

Research on Hair Growth Stimulation

Androgenetic Alopecia Research

Androgenetic alopecia, or pattern hair loss, is a common form of hair loss in both men and women. numberanalytics.comcaldic.com Minoxidil is a pro-drug that is converted to its active form, minoxidil sulfate, by the sulfotransferase enzyme in the outer root sheath of hair follicles. caldic.comnih.govdovepress.com The efficacy of minoxidil in promoting hair growth is linked to the activity of this enzyme. caldic.comnih.gov

The mechanism by which minoxidil stimulates hair growth is not entirely understood, but several pathways have been identified. wikipedia.orgnih.gov It is known to be a potassium channel opener, which leads to hyperpolarization of cell membranes and vasodilation. wikipedia.orgnih.gov This widening of blood vessels is thought to increase the flow of oxygen, blood, and nutrients to the hair follicles. patsnap.comwikipedia.org

Key mechanisms of action for minoxidil in androgenetic alopecia include:

Vasodilation and Increased Blood Flow: By opening ATP-sensitive potassium channels, minoxidil relaxes vascular smooth muscle, improving microcirculation around the hair follicles. nih.govdrugbank.com

Stimulation of Growth Factors: Minoxidil has been shown to increase the expression of vascular endothelial growth factor (VEGF), which promotes angiogenesis (the formation of new blood vessels) around the hair follicles. patsnap.comnih.gov

Prolongation of the Anagen Phase: Minoxidil is believed to shorten the telogen (resting) phase of the hair cycle and prolong the anagen (growth) phase, leading to thicker and longer hairs. patsnap.comnih.govnih.gov

Anti-inflammatory and Anti-androgenic Effects: Research suggests minoxidil may have anti-inflammatory properties and can inhibit the effects of androgens on hair follicles. patsnap.comnih.gov One study found that minoxidil can suppress the expression of the IL-1α gene, which is involved in inflammation, and also inhibit the expression of the androgen receptor and CYP17A1, an enzyme involved in androgen synthesis. dovepress.com

Table 1: Proposed Mechanisms of Action of Minoxidil in Androgenetic Alopecia

| Mechanism | Description | Supporting Evidence |

|---|---|---|

| Potassium Channel Opening | Causes vasodilation and increased blood flow to hair follicles. | patsnap.comwikipedia.orgnih.gov |

| Upregulation of VEGF | Stimulates the formation of new blood vessels around follicles. | patsnap.comnih.gov |

| Anagen Phase Prolongation | Extends the growth phase of the hair cycle. | patsnap.comnih.govnih.gov |

| Anti-inflammatory Action | Reduces inflammation associated with hair loss. | nih.govdovepress.com |

| Anti-androgenic Effects | Inhibits the effects of androgens on hair follicles. | patsnap.comdovepress.com |

Short Anagen Hair Syndrome (SAS) Studies

Short Anagen Hair Syndrome (SAS) is a rare condition characterized by a congenitally short anagen phase, resulting in hair that does not grow to a significant length. dermnetnz.orgtandfonline.com While many cases resolve spontaneously around puberty, treatment with minoxidil has been explored. dermnetnz.orgtandfonline.com

Topical minoxidil is thought to stimulate hair follicles to enter and remain in the anagen phase for longer. dermnetnz.org However, its effectiveness has not been definitively established. dermnetnz.org A case study reported significant improvement in a 24-year-old female with SAS after treatment with low-dose oral minoxidil, who had previously seen limited success with a topical 5% solution. tandfonline.commssm.edunih.gov This suggests that oral minoxidil may be a viable treatment option for adults with this condition. tandfonline.commssm.edu

Antihypertensive Research

Minoxidil was originally developed as an oral medication for severe and resistant hypertension. patsnap.comnih.govnih.gov Its antihypertensive effect is due to its active metabolite, minoxidil sulfate, which is a potent arterial vasodilator. nih.govnih.gov By opening ATP-sensitive potassium channels in the smooth muscle cells of blood vessels, it causes them to relax and widen, leading to a reduction in peripheral vascular resistance and a drop in blood pressure. patsnap.comnih.govdrugbank.comnih.gov

The primary site of action for minoxidil is on the arteries, with little effect on the veins. nih.govsimsrc.edu.in This selective arterial dilation is why postural hypotension (a drop in blood pressure upon standing) is not a common side effect. nih.gov Due to its potent effects, its use is generally reserved for patients with severe hypertension that has not responded to other treatments. nih.govnih.gov

Anticancer and Cytotoxic Activity Studies

The pyrimidine scaffold is a core structure in many compounds with a wide range of biological activities, including anticancer properties. nih.govtandfonline.comjocpr.com Various pyrimidine derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. tandfonline.comjocpr.comnih.gov

Studies on pyrimidine-based compounds have shown that they can exhibit moderate to strong cytotoxic activity against human cancer cell lines, including liver, colon, and lung cancer cells. tandfonline.comnih.gov For example, a series of pyrimidine-based acetamide (B32628) and isophthalimide derivatives demonstrated moderate antiproliferative effects. tandfonline.com Another study on novel pyrido[2,3-d]pyrimidine (B1209978) derivatives found that some compounds exhibited strong cytotoxicity against the A549 lung cancer cell line. nih.gov Additionally, a study on 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine showed it to be a potent inhibitor of mammalian dihydrofolate reductase with significant activity against Walker 256 carcinosarcoma in rats. nih.gov

Table 2: Cytotoxic Activity of Selected Pyrimidine Derivatives

| Compound Type | Cancer Cell Line(s) | Observed Activity | Reference |

|---|---|---|---|

| Pyrimidine-based acetamide and isophthalimide derivatives | HepG2 (liver), DLD-1 (colon), A549 (lung) | Moderate antiproliferative effects | tandfonline.com |

| Pyrido[2,3-d]pyrimidine derivatives | A549 (lung) | Strong cytotoxicity | nih.gov |

| 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine | Walker 256 carcinosarcoma (in rats) | Significant antitumor activity | nih.gov |

Antiviral and Antimicrobial Activity Research

The pyrimidine nucleus is a fundamental component of various compounds that exhibit a broad spectrum of antimicrobial and antiviral activities. nih.govhealthinformaticsjournal.com

Anti-HIV Activity of Pyrimidine Derivatives

Several pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit the replication of the human immunodeficiency virus (HIV). nih.govnih.gov Research has identified a number of 3'-azido-2',3'-dideoxynucleosides and other substituted pyrimidine nucleosides as potent and selective inhibitors of HIV. nih.gov For instance, 3'-azido-3'-deoxythymidine (AZT), 3'-azido-2',3'-dideoxyuridine (B1200160) (AzddUrd), and 3'-azido-2',3'-dideoxy-5-methylcytidine (AzddMeCyd) have emerged as significant inhibitors of HIV-induced cytopathogenicity. nih.gov More recent research has focused on 2,4,5-trisubstituted pyrimidines as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1, with some compounds showing high efficacy against drug-resistant strains. nih.gov

Antibacterial Properties of Mannich Bases

Mannich bases derived from pyrimidine structures have been investigated for their antibacterial properties. gjesr.comnih.gov The Mannich reaction is a useful method for introducing an aminoalkyl chain into a compound, which can enhance its biological activity. gjesr.com

A study involving the synthesis of Mannich bases from 2,4-diamino-6-piperidino pyrimidine-3-oxide (minoxidil) and various sulfonamides demonstrated that the resulting compounds possessed antibacterial activity against pathogenic bacteria such as E. coli, S. aureus, and B. subtilis. gjesr.com The study also found that these Mannich bases were less toxic than the parent sulfonamides. gjesr.com Other research has shown that Mannich bases of pyrimidines can be used to synthesize broad-spectrum antibacterial agents like trimethoprim. nih.gov

Research on the Anti-Tubercular Potential of this compound Remains Undisclosed

Extensive investigation into the scientific literature reveals a notable absence of published research specifically detailing the anti-tubercular activity of the chemical compound this compound. While the broader class of 2,4-diaminopyrimidine derivatives has been the subject of numerous studies exploring their potential as therapeutic agents against Mycobacterium tuberculosis, the causative agent of tuberculosis, the specific efficacy of the 6-piperidino substituted variant remains uncharacterized in publicly accessible research.

The core structure of 2,4-diaminopyrimidine is a recognized pharmacophore in the development of antimicrobial drugs, particularly as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the bacterial folate metabolic pathway. Various research groups have synthesized and evaluated a range of these derivatives, demonstrating that modifications at different positions of the pyrimidine ring can significantly influence their biological activity.

For instance, studies have explored derivatives with different substitutions at the 5 and 6 positions of the pyrimidine ring, leading to the identification of compounds with promising in vitro activity against M. tuberculosis. These investigations underscore the importance of the nature and positioning of substituent groups in determining the anti-tubercular potency of this class of compounds.

Furthermore, research into related compounds, such as 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide (Minoxidil), has focused on its well-documented use as a vasodilator for the treatment of hypertension and its topical application for hair growth. However, its potential as an anti-tubercular agent has not been a subject of investigation in the available literature.

Despite the interest in the 2,4-diaminopyrimidine scaffold for anti-tubercular drug discovery, the specific compound this compound has not been singled out or evaluated for its activity against Mycobacterium tuberculosis in published studies. Consequently, there is no scientific data available to populate a detailed analysis of its molecular interactions or biological activities in the context of tuberculosis research. The potential of this specific chemical entity as an anti-tubercular agent remains an open question pending future scientific inquiry.

Pharmacokinetics and Metabolism Research

Absorption, Distribution, and Elimination Studies

When administered orally, 2,4-Diamino-6-piperidinopyrimidine is well absorbed from the gastrointestinal tract, with at least 90% absorption in both humans and experimental animals. drugbank.com Topically, the absorption through a healthy scalp is significantly lower, at approximately 1.4%. dovepress.com Factors such as higher concentrations of the applied solution, more frequent application, and damage to the stratum corneum of the scalp can increase the amount of drug absorbed. dovepress.com

Once absorbed, the compound is widely distributed throughout the body, indicated by a large volume of distribution of over 200 liters. nih.gov It does not bind to plasma proteins. drugbank.comdovepress.comnih.gov This extensive distribution allows the compound to rapidly leave the plasma and reach its site of action in the vascular smooth muscle. nih.gov

The elimination of this compound and its byproducts primarily occurs through the kidneys. dovepress.com Approximately 95% of the drug that is absorbed into the bloodstream is excreted by the kidneys within a four-day period. dovepress.com

Metabolite Identification and Characterization

The biotransformation of this compound is substantial, with about 90% of the compound being metabolized, primarily in the liver. nih.govderangedphysiology.com These metabolic processes involve several pathways, leading to the formation of metabolites that are generally less pharmacologically active than the parent drug. drugbank.comnih.gov

A critical step in the bioactivation of this compound is its conversion to minoxidil (B1677147) sulfate (B86663). wikipedia.org This sulfation is carried out by the sulfotransferase enzyme, which is present in the liver and hair follicles. dovepress.comnih.gov Minoxidil sulfate is considered the active metabolite responsible for the compound's therapeutic effects. dovepress.comnih.govpharmacompass.com In fact, studies have shown that minoxidil sulfate is significantly more potent than minoxidil itself in stimulating hair follicles. nih.gov The antihypertensive properties of minoxidil are also attributed to its sulfate metabolite. drugbank.com

Another significant metabolic route for this compound is conjugation with glucuronic acid. drugbank.com This process, occurring at the N-oxide position of the pyrimidine (B1678525) ring, results in the formation of minoxidil glucuronide. drugbank.comscbt.comnih.gov This pathway contributes to the conversion of the parent compound into more polar and readily excretable products. drugbank.com

The metabolism of this compound can vary between different species. Research has been conducted in various animal models, including rats, dogs, and monkeys, to understand these differences. nih.gov While the primary metabolic pathways of sulfation and glucuronidation are generally observed, the specific ratios and types of metabolites can differ, providing valuable information for preclinical studies.

Half-Life Determination

The elimination half-life of orally administered this compound is approximately 3 to 4.2 hours. nih.govwikipedia.org This relatively short half-life is consistent whether the drug is given as a single dose or in multiple doses. nih.gov Interestingly, when applied topically to the skin, the compound exhibits a much longer half-life of about 22 hours in the skin itself. bernsteinmedical.comycombinator.com This extended local half-life is a key factor in its use for topical applications. bernsteinmedical.com

| Pharmacokinetic Parameter | Value | Route of Administration |

| Absorption | >90% | Oral |

| Absorption | ~1.4% | Topical (intact scalp) |

| Volume of Distribution | >200 L | Oral |

| Protein Binding | None | - |

| Metabolism | ~90% (hepatic) | Oral |

| Elimination Half-Life | 3-4.2 hours | Oral |

| Elimination Half-Life | 22 hours | Topical (in skin) |

| Primary Excretion Route | Renal | - |

Structure Activity Relationship Sar and Computational Studies

Elucidation of Minimal Structural Requirements for Biological Action

The biological activity of 2,4-diamino-6-piperidinopyrimidine and its parent compound, Minoxidil (B1677147), is intrinsically linked to specific structural components. The core 2,4-diaminopyrimidine (B92962) scaffold is a fundamental requirement for activity. However, a key differentiator and a minimal structural requirement for the potent vasodilatory and hair growth-stimulating effects is the presence of an N-oxide group at the 3-position of the pyrimidine (B1678525) ring.

This compound, also known as Desoxyminoxidil, lacks this N-oxide functionality. Minoxidil itself is a prodrug that is converted to its active form, minoxidil sulfate (B86663), by the sulfotransferase enzyme SULT1A1 in the body. wikipedia.orgresearchgate.net This bioactivation is crucial for its therapeutic effects. Studies have shown that minoxidil sulfate is significantly more potent than minoxidil itself. researchgate.net The N-oxide group in minoxidil is believed to be essential for this sulfation process and subsequent activity. nih.gov Therefore, the absence of the N-oxide in this compound renders it significantly less active as a vasodilator and hair growth promoter.

Furthermore, studies on Minoxidil analogs have revealed the importance of the piperidine (B6355638) ring. Replacement of the piperidine ring with an N,N-diethyl group retained the ability to suppress lysyl hydroxylase activity, an effect observed with Minoxidil. researchgate.net Conversely, analogs with N-monoalkyl (ethyl or butyl) groups in place of the piperidine substituent failed to exhibit this activity, suggesting that the nature and bulk of the substituent at the 6-position are critical for biological interaction. researchgate.net

Impact of Substituents on Pyrimidine Core Activity

The 2,4-diaminopyrimidine core serves as a versatile scaffold upon which modifications can dramatically alter biological activity, leading to a wide range of therapeutic applications from anticancer to antiviral agents.

Research into various derivatives has demonstrated that substituents at different positions on the pyrimidine ring can fine-tune the compound's potency and selectivity. For instance, a study on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines revealed that while they showed little to no activity against DNA viruses, several derivatives markedly inhibited retrovirus replication in cell culture. This highlights the significant impact of substituents at the C5 position on antiviral activity.

Similarly, other studies have explored the impact of substituents on the amino groups and other positions of the pyrimidine ring for different therapeutic targets. For example, novel 2,4-diaminopyrimidine derivatives have been synthesized and evaluated as potent antitumor agents, focal adhesion kinase (FAK) inhibitors, and antagonists for sensory neuron-specific receptors (SNSRs). rsc.orgnih.govnih.gov In these cases, the nature of the aromatic rings and other moieties attached to the diaminopyrimidine core dictates the inhibitory concentrations and cellular effects. rsc.orgnih.gov The synthesis of these derivatives often starts from a common intermediate like 2,4-diamino-6-chloropyrimidine, where the chlorine at the 6-position is displaced by various nucleophiles to introduce diversity. mdpi.com

The following table summarizes the findings on the anti-tubercular activity of a series of 2,4-diaminopyrimidine derivatives, illustrating the effect of different substituents.

| Compound ID | Substituent at C6 | Substituent at C5 | MIC (µg/mL) against Mtb H37Ra |

| 16a | -OCH2(p-F-Ph) | H | >100 |

| 16b | -OCH2(p-Cl-Ph) | H | 100 |

| 16c | -OCH2(p-Br-Ph) | H | 50 |

| 16l | -OCH2(p-CF3-Ph) | 3,4-di-F-Ph | 6.25 |

| 16p | -OCH2(p-t-Bu-Ph) | 4-F-Ph | 12.5 |

| Data sourced from a study on 2,4-diaminopyrimidine core-based derivatives as anti-tubercular agents. mdpi.com |

Computational Modeling and Molecular Simulations

Computational methods have become indispensable tools in understanding the structure-activity relationships of 2,4-diaminopyrimidine derivatives at a molecular level. These techniques provide insights into how these molecules interact with their biological targets, guiding the design of more potent and selective compounds.

Ligand-Target Binding Pose Analysis

Molecular docking simulations are frequently employed to predict the binding orientation and affinity of ligands within the active site of a target protein. For 2,4-diaminopyrimidine derivatives, these studies have been crucial in elucidating their mechanism of action. For instance, in the development of novel focal adhesion kinase (FAK) inhibitors, docking studies showed that the diaminopyrimidine moiety anchors to the hinge region of the kinase through hydrogen bonds. nih.gov

Similarly, docking studies of Minoxidil have identified its potential to interact with multiple targets, including the androgen receptor. nih.govnih.gov A recent study combined network pharmacology with molecular docking to identify two new targets for Minoxidil in the treatment of androgenetic alopecia: steroid 17-alpha-hydroxylase (CYP17A1) and aromatase (CYP19A1). nih.gov These simulations revealed the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The docking scores, which estimate the binding energy, help in ranking potential drug candidates. For example, in a study targeting the p21-activated kinase 4 (PAK4), the most potent compound, B6, also had the lowest (most favorable) docking score of -7.593 kcal/mol. nih.govresearchgate.net

The following table presents docking scores for Minoxidil and other compounds against the Androgen Receptor (AR), a target in alopecia treatment.

| Compound | Docking Score (kcal/mol) |

| Minoxidil | -4.8 |

| Finasteride | -6.03 |

| Olean-12-en-3beta-ol, cinnamate | -7.71 |

| alpha-Amyrine | -6.34 |

| Data sourced from a molecular docking study on phytocompounds as potential anti-alopecia agents. nih.gov |

Theoretical Calculations in SAR Studies

Theoretical calculations, such as Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of molecules, which are critical for their reactivity and interaction with biological targets. These calculations can determine properties like frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and bond energies.

In the study of diaminopyrimidine sulfonate derivatives, DFT calculations at the B3LYP/6-311G(d,p) level were used to analyze nonlinear optical (NLO) and natural bond orbital (NBO) properties. acs.org The NBO analysis revealed large stabilization energies, contributing to molecular stability. Such computational studies help in understanding the intrinsic properties of the pyrimidine scaffold. acs.org

For other pyrimidine derivatives, theoretical studies have been used to correlate calculated electronic properties with observed biological activity. For example, in the development of novel anticancer agents, computational ADME (absorption, distribution, metabolism, and elimination) predictions are often performed alongside docking studies to assess the drug-likeness of the designed compounds. nih.gov These theoretical approaches, combined with experimental data, provide a comprehensive picture of the structure-activity relationship, enabling a more rational and efficient drug discovery process.

Preclinical and Clinical Research Findings General

In vitro and In vivo Assays

Specific, detailed results from in vitro and in vivo assays focused solely on 2,4-Diamino-6-piperidinopyrimidine are not extensively documented in accessible research. The scientific community has directed most of its investigative efforts toward its N-oxide analogue, Minoxidil (B1677147).

In vitro studies on related compounds often involve cell cultures, such as human dermal papilla cells (DPCs), to assess mechanisms relevant to hair growth, including cell proliferation and the inhibition of hormones like dihydrotestosterone (B1667394) (DHT). For instance, studies on Minoxidil have shown it promotes hair growth in hair follicle organ cultures and elevates markers associated with cell survival in DPCs. science.gov While Desoxyminoxidil is mentioned as an analogue, equivalent detailed assay results for it are not provided in the reviewed literature. americanchemicalsuppliers.com Spectroscopic studies have examined the near-ultraviolet spectra of both this compound (desoxyminoxidil) and its 3-oxide counterpart (minoxidil), viewing them as perturbed pyrimidine (B1678525) spectra. science.gov

In vivo research on hair growth promoters typically utilizes animal models, including rats and mice, to evaluate the efficacy of various treatments. science.gov While one study noted that a specific extract demonstrated a hair growth effect in mice similar to that of Minoxidil, and superior DHT inhibition in vitro, it does not constitute a direct study on the efficacy of Desoxyminoxidil itself.

Pharmacological Efficacy and Safety Assessments

There is a notable lack of specific data on the pharmacological efficacy and safety assessments of this compound. Its primary pharmacological context is its structural relationship to Minoxidil, which is a potent vasodilator and an ATP-sensitive potassium channel opener. numberanalytics.comwikipedia.org The active metabolite of Minoxidil, minoxidil sulfate (B86663), is understood to be key to its mechanism of action. science.gov The pharmacological profile and the precise mechanism of action for Desoxyminoxidil have not been similarly elucidated in the available literature.

While it is known to be an inhibitor of lysyl hydroxylase, an enzyme involved in collagen maturation, and has been noted to suppress nitric oxide production in some cell types, comprehensive pharmacological assessments are not available.

Dermatological Tolerance and Clinical Efficacy in Hair Loss Conditions

No clinical trials or studies detailing the dermatological tolerance or clinical efficacy of this compound for hair loss conditions were identified in the reviewed literature. Clinical research in this area has been overwhelmingly focused on Minoxidil.

Clinical trials for Minoxidil have established its efficacy in promoting hair growth for conditions like androgenetic alopecia, with extensive data available on patient response rates and cosmetically acceptable hair regrowth. numberanalytics.com These studies provide a framework for how a related compound might be evaluated, but no such data exists for Desoxyminoxidil. Therefore, its tolerance profile on human skin and its effectiveness in treating hair loss remain scientifically uncharacterized.

Future Research Directions and Translational Perspectives

Development of Novel Pyrimidine-Based Therapeutic Agents

The foundational structure of 2,4-diamino-6-piperidinopyrimidine serves as a template for the development of new therapeutic agents. nih.gov Medicinal chemists are actively creating and evaluating new pyrimidine (B1678525) analogs to target a wide range of diseases. gsconlinepress.com

Recent research has highlighted the versatility of the pyrimidine ring in generating compounds with potential applications against cancer, infectious diseases, and metabolic disorders. gsconlinepress.com For instance, novel sulfanilamide-pyrimidine hybrids have shown promising activity against bacterial strains, in some cases comparable or superior to existing drugs. gsconlinepress.com Other research efforts have focused on synthesizing pyrido[2,3-d]pyrimidine (B1209978) derivatives, which have demonstrated antioxidant and anticancer properties in preclinical studies. nih.govmdpi.com These new molecules are designed by making strategic structural modifications to the pyrimidine core to enhance their biological activity and target specificity. nih.govmdpi.com The development of these derivatives, such as 2,4-diamino-6-(thioarylmethyl)pyrido[2,3-d]pyrimidines, has been aimed at inhibiting specific enzymes like dihydrofolate reductase, which is crucial for the survival of pathogens like Pneumocystis carinii and Toxoplasma gondii. researchgate.net

Table 1: Examples of Novel Pyrimidine-Based Derivatives and Their Investigated Activities

| Derivative Class | Investigated Activity | Key Findings |

|---|---|---|

| Sulfanilamide-pyrimidine hybrids | Antibacterial | Showed potent activity against tested bacterial strains. gsconlinepress.com |

| Pyrido[2,3-d]pyrimidines | Antioxidant, Anticancer | Demonstrated strong inhibition of lipid peroxidation and cytotoxicity towards specific cancer cell lines. nih.gov |

| 2,4-diamino-6-(thioarylmethyl)pyrido[2,3-d]pyrimidines | Dihydrofolate Reductase Inhibition | Exhibited potent inhibition of dihydrofolate reductase from pathogenic organisms. researchgate.net |

| 2,4-diaminopyrimidine (B92962) derivatives | Anti-tubercular | Showed good activity against Mycobacterium tuberculosis with significant selectivity. mdpi.com |

Exploration of Additional Molecular Targets

Beyond its traditionally known mechanisms, recent studies suggest that this compound may interact with a broader range of molecular targets. Network pharmacology and molecular docking studies have been instrumental in identifying these new possibilities. tandfonline.comnih.gov

A 2023 study revealed that the compound might exert its effects by modulating hormonal and enzymatic pathways. tandfonline.comnih.gov This research identified two novel targets: steroid 17-alpha-hydroxylase/17,20 lyase (CYP17A1) and aromatase (CYP19A1). tandfonline.comnih.govresearchgate.net The findings indicate that this compound can suppress the expression of the androgen receptor (AR) and CYP17A1 while increasing the activity of CYP19A1. tandfonline.comnih.govresearchgate.net This leads to a decrease in the formation of dihydrotestosterone (B1667394) and an increase in estradiol (B170435) production, suggesting a more complex mechanism of action than previously understood. tandfonline.comresearchgate.net These discoveries open new avenues for drug research and could lead to the development of therapies for androgen-related conditions. tandfonline.comnih.govresearchgate.net

Table 2: Newly Identified Molecular Targets and Their Potential Effects

| Molecular Target | Effect of Interaction | Potential Therapeutic Implication |

|---|---|---|

| Androgen Receptor (AR) | Inhibition of expression. tandfonline.comnih.govresearchgate.net | Treatment of androgen-dependent conditions. tandfonline.com |

| CYP17A1 | Suppression of expression. tandfonline.comnih.govresearchgate.net | Reduction of androgen synthesis. researchgate.netresearchgate.net |

| CYP19A1 (Aromatase) | Increased activity. tandfonline.comnih.govresearchgate.net | Enhanced production of estradiol. tandfonline.comresearchgate.net |

Advanced Drug Delivery Systems for Pyrimidine Compounds

Improving the delivery of this compound to its target sites is a key area of future research. Conventional formulations can have limitations that advanced drug delivery systems aim to overcome. mdpi.com Nanotechnology-based strategies are at the forefront of this effort, offering enhanced skin permeation, targeted delivery, and controlled release. mdpi.comresearchgate.net

Various nano-drug delivery systems are being investigated, including polymeric nanoparticles, ethosomes, and stem cell membrane-camouflaged nanoparticles. mdpi.comnih.gov Polymeric nanoparticles can enhance the accumulation of the compound in hair follicles, creating a drug depot for sustained release. mdpi.comresearchgate.net Ethosomes, which are specialized lipid vesicles, have been shown to allow for deeper skin penetration compared to conventional liposomes. mdpi.com A recent innovative approach involves using stem cell membrane-coated nanoparticles. nih.gov This system has been shown to improve the drug's solubility, provide slow release, and increase its accumulation in hair bulb tissues, leading to better efficacy in preclinical models. nih.gov Another study demonstrated that nanoparticles prepared by a bead mill method could more effectively deliver the compound into hair bulbs compared to conventional solutions. nih.govtandfonline.com These advanced systems not only improve efficacy but also have the potential to enhance patient compliance. mdpi.com

Table 3: Advanced Drug Delivery Systems for this compound

| Delivery System | Primary Advantage | Research Finding |

|---|---|---|

| Polymeric Nanoparticles | Enhanced skin permeation and follicular accumulation. mdpi.comresearchgate.net | Forms a drug depot allowing for sustained and targeted release. researchgate.net |

| Ethosomes | Deeper skin penetration. mdpi.com | Shown to stimulate the premature anagen phase of the hair cycle in mice. mdpi.com |

| Stem Cell Membrane-Coated Nanoparticles | Improved solubility and targeted delivery. nih.gov | Increased drug content in hair bulb tissues by 1.53 times compared to standard solution. nih.gov |

| Nanoparticles (Bead Mill Method) | Increased delivery to hair bulbs. nih.govtandfonline.com | Resulted in higher drug content in hair bulbs and lower systemic absorption. nih.gov |

Combination Therapies Involving Pyrimidine Derivatives

Investigating the synergistic effects of this compound with other therapeutic agents and modalities is a promising strategy to enhance clinical outcomes. nih.gov Research has shown that combination therapies can be more effective than monotherapy for certain conditions. nih.gov

A meta-analysis of 15 randomized controlled trials involving over 1,100 patients concluded that combining topical this compound with finasteride, low-level laser light therapy (LLLT), or microneedling was superior to monotherapy. nih.gov Combinations with LLLT or microneedling, in particular, showed a significant increase in hair count. nih.govdravram.com Another study explored a combination with nano-microneedle-assisted fibroblast growth factor (FGF), which resulted in greater improvements in hair density and diameter compared to either treatment alone. nih.gov More recently, a review highlighted the potential of combining the compound with compound glycyrrhizin (B1671929) (CG), which has anti-inflammatory properties. dermatologytimes.com This combination was found to significantly improve clinical efficacy and reduce inflammatory markers in patients. dermatologytimes.com These findings suggest that multi-pronged therapeutic approaches could become the standard of care in the future. nih.gov

Table 4: Investigated Combination Therapies

| Combination Agent/Modality | Outcome | Supporting Evidence |

|---|---|---|

| Finasteride | Superior global photographic assessment compared to monotherapy. nih.gov | Meta-analysis of randomized controlled trials. nih.gov |

| Low-Level Laser Light Therapy (LLLT) | Significant increase in hair count and synergistic effects. nih.govdravram.com | Randomized controlled studies and meta-analysis. nih.govdravram.com |

| Microneedling | Significant increase in hair count. nih.gov | Meta-analysis of randomized controlled trials. nih.gov |

| Nano-microneedle-assisted Fibroblast Growth Factor (FGF) | Superior improvement in hair density and diameter. nih.gov | Randomized controlled trial in Chinese patients. nih.gov |

| Compound Glycyrrhizin (CG) | Improved clinical efficacy and reduced inflammatory markers. dermatologytimes.com | Meta-analysis of 11 randomized controlled trials. dermatologytimes.com |

| Azelaic Acid and Tretinoin | Some studies show no added advantage over monotherapy, while others suggest decreased hair shedding. researchgate.net | Various clinical studies with mixed results. researchgate.net |

Q & A

Q. What safety protocols are essential for handling 2,4-Diamino-6-piperidinopyrimidine in laboratory settings?

Researchers must wear protective gloves, eye protection, and lab coats to avoid skin/eye contact. Work should be conducted in a fume hood to prevent inhalation. Contaminated waste must be stored separately and disposed of via certified hazardous waste services. Post-experiment, wash hands thoroughly and decontaminate surfaces. These protocols align with general pyrimidine handling guidelines .

Q. Which spectroscopic techniques are recommended for characterizing this compound purity and structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C) is critical for confirming molecular structure and substituent positions. Mass spectrometry (MS) provides molecular weight validation. UV-Vis spectroscopy can monitor electronic transitions in the pyrimidine ring. Cross-reference data with authoritative databases like NIST Chemistry WebBook and PubChem for accuracy .

Q. How can researchers synthesize this compound, and what intermediates are involved?

A common route involves nucleophilic substitution on a halogenated pyrimidine core. For example, reacting 2,4-diamino-6-chloropyrimidine with piperidine under reflux in a polar aprotic solvent (e.g., DMF). Monitor reaction progress via TLC and purify intermediates via recrystallization or column chromatography. Ensure anhydrous conditions to avoid hydrolysis .

Advanced Research Questions

Q. What methodological strategies optimize synthetic yield while minimizing by-products in this compound derivatives?

Use high-purity reagents and controlled stoichiometry to reduce side reactions. Employ catalysts like DBU to enhance nucleophilic substitution efficiency. Optimize solvent choice (e.g., DMSO for high-temperature reactions) and reaction time. Post-synthesis, utilize HPLC or GC-MS to identify by-products and refine purification protocols .

Q. How does this compound interact with potassium channels, and what assays are suitable for studying this mechanism?

As a structural analog of Minoxidil, it acts as a K channel opener by binding to SUR1 subunits. Use patch-clamp electrophysiology in transfected HEK293 cells to measure ion flux. Complement with fluorescence-based thallium influx assays for high-throughput screening. Validate specificity via competitive inhibition studies with glibenclamide .

Q. What are the challenges in analyzing enzyme inhibition kinetics involving this compound analogs?

Indirect inhibition mechanisms (e.g., via feedback regulatory proteins like GFRP) require real-time kinetic assays, such as microplate-based GTP cyclohydrolase I (GTPCH) activity monitoring. Control for endogenous factors (e.g., L-Phe levels) that may reverse inhibition. Use purified recombinant proteins to isolate target interactions .

Q. How can computational modeling aid in predicting the bioactivity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) predicts binding affinity to SUR1 or Kir6.2 channels. QSAR models trained on pyrimidine analogs can forecast ADMET properties. Validate predictions with in vitro assays and refine models using PubChem Bioactivity data .

Q. Methodological Notes

- Data Contradictions : While links the compound to Minoxidil’s vasodilatory effects, structural differences (e.g., 3-oxide group absence) may alter bioactivity. Cross-validate findings with synthetic analogs .

- Safety Compliance : Adhere to GHS guidelines for pyrimidines, including H303/H313/H333 hazard statements and P264/P280 precautionary measures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.